molecular formula C16H17N3O3 B2957626 N1-(3-methoxybenzyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 920225-50-9

N1-(3-methoxybenzyl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No.: B2957626
CAS No.: 920225-50-9
M. Wt: 299.33
InChI Key: LAVAPXFLEIXMMW-UHFFFAOYSA-N
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Description

N1-(3-methoxybenzyl)-N2-(pyridin-3-ylmethyl)oxalamide is a chemical compound that belongs to the class of oxalamides This compound is characterized by the presence of a methoxybenzyl group and a pyridinylmethyl group attached to the oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-methoxybenzyl)-N2-(pyridin-3-ylmethyl)oxalamide typically involves the reaction of 3-methoxybenzylamine with pyridin-3-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out in an anhydrous solvent such as dichloromethane under inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N1-(3-methoxybenzyl)-N2-(pyridin-3-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxalamide core can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

N1-(3-methoxybenzyl)-N2-(pyridin-3-ylmethyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-N'-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-22-14-6-2-4-12(8-14)10-18-15(20)16(21)19-11-13-5-3-7-17-9-13/h2-9H,10-11H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVAPXFLEIXMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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